4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUMVHXSEQXABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=NC3=CC=CC=C3N12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with aldehydes under specific conditions to form the desired triazinobenzimidazole structure . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine or benzimidazole rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and the use of solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole and related compounds exhibit potent anticancer properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate remarkable cytotoxicity against various cancer cell lines, including PC-3 and HeLa cells, with IC50 values ranging from 0.096 to 0.63 μM . The structural similarity between these derivatives and 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine suggests potential for similar activity.
Antimicrobial Properties
Compounds containing the triazole and benzimidazole moieties have been reported to possess significant antimicrobial effects. Specific derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans . The combination of these heterocycles enhances their bioactivity, making them suitable candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. Studies indicate that these compounds can exhibit anti-inflammatory activity comparable to established drugs like ibuprofen .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents which can enhance its biological activity. The structural modifications can significantly influence the pharmacological profiles of the resulting compounds.
Case Study: Synthesis Techniques
A recent review highlighted several methodologies for synthesizing benzimidazole derivatives that could be adapted for producing variants of this compound. These methods include:
- Heterocyclization reactions
- Substitution reactions on the triazine ring
These techniques are crucial for optimizing the biological activity and selectivity of the compounds produced.
Future Prospects
The ongoing research into the applications of this compound suggests a promising future in drug development. The compound's structural characteristics make it a versatile scaffold for designing new therapeutic agents targeting various diseases.
Summary Table: Biological Activities of Related Compounds
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The triazino-benzimidazole scaffold allows substitution at the 4-position, significantly altering physicochemical and biological profiles. Key comparisons include:
*Calculated based on molecular formula; †Estimated values.
Key Observations :
- Aryl substituents (e.g., hydroxyphenyl, styryl) introduce polar or conjugated groups, influencing solubility and target interactions .
DHFR Inhibitory Activity
Triazino-benzimidazoles are potent DHFR inhibitors, critical in anticancer and antimicrobial therapies:
| Compound Name | IC50 (DHFR Inhibition) | Reference |
|---|---|---|
| 4,4-Dimethyl[...]amine | 10.9 mM | |
| Target compound (4-Methyl) | Not reported | - |
| 4-Phenyl[...]amine | Moderate activity‡ |
‡Derived from structural similarity to active analogs.
- The dimethyl analog shows the highest DHFR inhibition in the series, suggesting that alkyl substituents at the 4-position enhance enzyme interaction .
Antiparasitic Activity
Against Trichinella spiralis larvae:
| Compound Name | Efficacy (50 μg/ml, 24h) | Reference |
|---|---|---|
| 4-(3-Hydroxyphenyl)[...]amine | 56% | |
| 4-(3-Fluorophenyl)[...]amine | 45% | |
| 4-Methyl[...]amine | Not tested | - |
- Hydroxyphenyl substitution (3f) maximizes antiparasitic efficacy, likely due to hydrogen bonding with parasitic targets .
Biological Activity
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its structure-activity relationships (SAR) and potential therapeutic applications.
- Molecular Formula : C₁₀H₉N₅
- Molecular Weight : 199.22 g/mol
- CAS Number : 78650-16-5
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and triazole exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains:
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.25 - 12.5 | |
| This compound | Escherichia coli | 6.25 - 12.5 |
The compound exhibits antibacterial activity comparable to standard drugs like ciprofloxacin and norfloxacin. The presence of the triazole ring is believed to enhance this activity through improved binding interactions with bacterial targets.
Antiviral Activity
The compound's antiviral potential has also been explored. Benzimidazole-triazole hybrids have been reported to possess inhibitory effects against various viruses:
These findings suggest that the compound could serve as a lead for developing antiviral agents targeting HCV and potentially other viral infections.
Anticancer Activity
Preliminary studies have indicated that triazine-benzimidazole derivatives may possess anticancer properties. The mechanisms are thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth:
The compound's structure allows it to interact with cellular pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the benzimidazole and triazole rings can significantly influence biological activity. Key observations include:
- Substituents : The presence of electron-donating groups enhances antimicrobial activity.
- Ring Structure : The incorporation of additional nitrogen atoms in the triazole ring generally increases both antimicrobial and antiviral activities.
Case Studies
Several studies have synthesized various derivatives of this compound to evaluate their biological activities:
- Study by Youssif et al. : Investigated a series of benzimidazole-triazole hybrids demonstrating potent antibacterial effects against Gram-positive and Gram-negative bacteria.
- Research by Mahmoud et al. : Focused on the anticancer properties of similar compounds and found significant cytotoxic effects against multiple cancer cell lines.
Q & A
Q. What are the established synthetic routes for 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how do reaction conditions influence product purity?
The compound is typically synthesized via cyclization of 2-benzimidazolylguanidine with aldehydes or ketones. A common method involves refluxing 2-guanidinobenzimidazole with aromatic aldehydes (e.g., benzaldehyde) in N,N-dimethylformamide (DMF) with hydrochloric acid as a catalyst, yielding the triazino-benzimidazole scaffold . Key factors affecting purity include:
- Reaction time : Prolonged heating (>30 minutes) may lead to side products like protonated salts (e.g., disordered phenyl rings in the crystal structure) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or water .
- Acid catalysis : HCl concentration impacts protonation of intermediates, influencing crystallinity and yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and aromaticity. For example, NH protons appear as broad singlets in DMSO-d .
- X-ray crystallography : Resolves structural ambiguities, such as disordered substituents (e.g., phenyl rings refined at 55.8:44.2 occupancy) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What biological activities have been reported for this compound, and which assays are used to evaluate them?
- Dihydrofolate reductase (DHFR) inhibition : Evaluated via enzymatic assays using recombinant DHFR, with IC values compared to methotrexate .
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution methods .
- Anticancer potential : Screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products like protonated salts or disordered structures?
- Solvent optimization : Replacing DMF with dimethyl sulfoxide (DMSO) improves cyclization rates and reduces side reactions .
- Catalyst screening : Substoichiometric amounts of Lewis acids (e.g., ZnCl) enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, lowering thermal degradation risks .
Q. What strategies address crystallographic challenges, such as disordered substituents in X-ray structures?
Q. How can computational tools predict bioactivity or guide derivative design?
- Molecular docking : Simulate binding to DHFR using software like AutoDock Vina to prioritize substituents with high affinity .
- Quantum chemical calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in multi-component reactions .
- Machine learning : Train models on existing bioactivity data (e.g., IC values) to forecast novel analogs’ potency .
Q. How should contradictory bioactivity data between studies be resolved?
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and DHFR inhibition (e.g., enzyme source, buffer pH) .
- Structural validation : Verify compound purity via HPLC and crystallography to rule out impurities affecting results .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent electronegativity correlating with activity) .
Q. What are effective methods for synthesizing multi-functional derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
